(4-(Pyridin-2-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(Pyridin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C9H8BNO3. It is a boronic acid derivative that features both pyridine and furan rings, making it a versatile compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
(4-(Pyridin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-boronic acid: Similar in structure but lacks the furan ring.
Furan-2-boronic acid: Similar in structure but lacks the pyridine ring.
Phenylboronic acid: Contains a phenyl ring instead of pyridine or furan.
Uniqueness
(4-(Pyridin-2-yl)furan-2-yl)boronic acid is unique due to the presence of both pyridine and furan rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C9H8BNO3 |
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Molecular Weight |
188.98 g/mol |
IUPAC Name |
(4-pyridin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6,12-13H |
InChI Key |
NMVDUPVGPHFYRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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